N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
The target compound features a benzothiazole core fused with a 2,3-dihydro ring system, substituted with ethyl, methoxy, and methyl groups. The cyclopropanecarboxamide moiety is conjugated via a Z-configuration imine bond, introducing steric strain and electronic effects. While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with compounds in catalytic, pharmaceutical, and materials chemistry domains.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-17-12-11(19-3)8-5-9(2)13(12)20-15(17)16-14(18)10-6-7-10/h5,8,10H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFBADZEVXCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The ethyl, methoxy, and methyl substituents are introduced through various electrophilic aromatic substitution reactions.
The cyclopropanecarboxamide moiety is then attached via a coupling reaction, often using reagents like cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while reduction of the benzothiazole ring can produce a dihydrobenzothiazole compound.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzothiazole derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies revealed that derivatives of benzothiazole possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial treatments .
Anti-inflammatory Effects
Compounds containing the benzothiazole moiety have been reported to exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Pesticidal Activity
Research has indicated that certain benzothiazole derivatives can act as effective pesticides. The mechanism often involves disrupting the physiological processes of pests, leading to their mortality. The application of such compounds in crop protection can reduce reliance on traditional pesticides and promote sustainable agricultural practices .
Plant Growth Regulation
Some studies suggest that benzothiazole derivatives may enhance plant growth by acting as growth regulators. They can stimulate germination and root development, potentially increasing crop yields under specific conditions .
Table 1: Summary of Biological Activities
Table 2: Case Studies on N-Benzothiazole Compounds
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Benzothiazole fused with a dihydro ring system, incorporating sulfur and nitrogen heteroatoms. This core is common in bioactive molecules (e.g., antitumor agents) due to its electron-deficient aromatic system .
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () : Benzamide with an N,O-bidentate directing group. Lacks sulfur but shares a planar aromatic system suitable for metal coordination, enabling catalytic C–H bond functionalization .
- Thiazolo-Pyrimidines (11a,b; ): Thiazolo[3,2-a]pyrimidine cores with fused sulfur-nitrogen rings.
Substituent Effects
Spectroscopic and Physical Properties
Biological Activity
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{2}O_{2}S
- Molecular Weight : 290.38 g/mol
Structural Features
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy and ethyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Study : In vitro studies on breast cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent effect.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Fungal Activity : It has been tested against common fungal strains, showing effectiveness comparable to standard antifungal agents.
Anti-inflammatory Effects
Research indicates that N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] may possess anti-inflammatory properties:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Clinical Relevance : This activity suggests potential therapeutic applications in treating inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
